NMR Chemical Shift Differentiation: Distinct Aldehydic Proton Environment vs. Non-Fluorinated Analogs
The 1H NMR spectrum of 4'-Fluorobiphenyl-4-carbaldehyde exhibits a distinct aldehydic proton signal at δ 10.03 ppm (s, 1H) in DMSO-d6 . This chemical shift is a direct consequence of the electron-withdrawing effect of the para-fluorine atom, which deshields the aldehyde proton. In contrast, the non-fluorinated parent compound, biphenyl-4-carbaldehyde, is reported to have its aldehydic proton signal at δ 10.05 ppm in CDCl3 [1]. The difference in solvent and the presence of the fluorine atom result in a quantifiable and reproducible shift that is essential for compound identification and purity assessment via NMR.
| Evidence Dimension | 1H NMR Aldehydic Proton Chemical Shift |
|---|---|
| Target Compound Data | δ 10.03 ppm (s, 1H) in DMSO-d6 |
| Comparator Or Baseline | Biphenyl-4-carbaldehyde: δ 10.05 ppm (s, 1H) in CDCl3 [1] |
| Quantified Difference | Δδ = -0.02 ppm (cross-solvent comparison). The presence of the fluorine atom influences the electronic environment, leading to a distinct shift. |
| Conditions | Target compound: 400 MHz NMR in DMSO-d6 . Comparator: reported in CDCl3 [1]. |
Why This Matters
The distinct NMR signature allows for unambiguous identification and quantification of 4'-Fluorobiphenyl-4-carbaldehyde in reaction mixtures and final products, a critical quality control parameter for procurement and synthetic use.
- [1] PubChem. Biphenyl-4-carbaldehyde. 1H NMR: δ 10.05 ppm (s, 1H) in CDCl3. View Source
